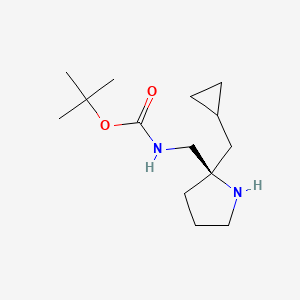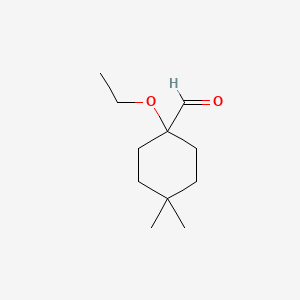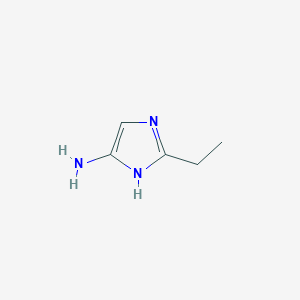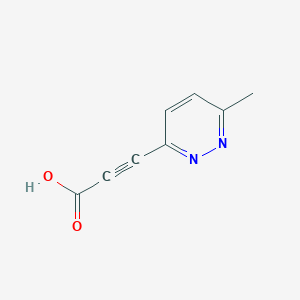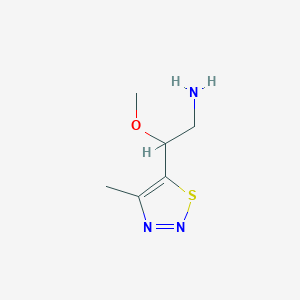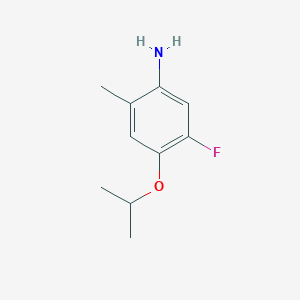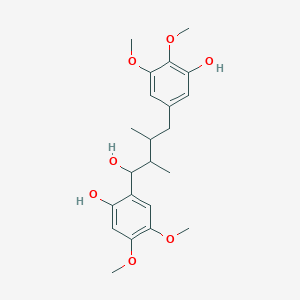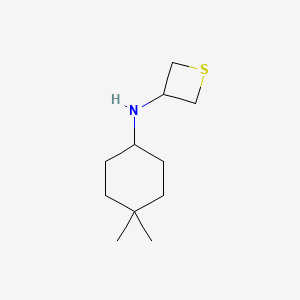
3-Isocyanato-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyanato-4-(trifluoromethyl)pyridine: is a chemical compound that features a pyridine ring substituted with an isocyanate group at the third position and a trifluoromethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-amino-4-(trifluoromethyl)pyridine with phosgene to form the isocyanate derivative . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 3-Isocyanato-4-(trifluoromethyl)pyridine may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps such as purification and isolation to obtain the compound in high purity. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyanato-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: The isocyanate group can undergo polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Catalysts such as tertiary amines or organometallic compounds can be used to facilitate these reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-Isocyanato-4-(trifluoromethyl)pyridine is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new materials and chemical intermediates .
Biology and Medicine: In the pharmaceutical industry, this compound is explored for its potential to form bioactive molecules. Its derivatives may exhibit biological activities that are useful in drug discovery and development .
Industry: The compound is used in the production of agrochemicals, where it contributes to the synthesis of pesticides and herbicides. Its reactivity with nucleophiles makes it a versatile intermediate in the formulation of active ingredients .
Mecanismo De Acción
The mechanism of action of 3-Isocyanato-4-(trifluoromethyl)pyridine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is harnessed in various applications, including the formation of ureas and carbamates, which are important in pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
- 3-Isocyanato-2-(trifluoromethyl)pyridine
- 4-Isocyanato-3-(trifluoromethyl)pyridine
- 2-Isocyanato-4-(trifluoromethyl)pyridine
Comparison: 3-Isocyanato-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the isocyanate and trifluoromethyl groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a distinct and valuable chemical entity .
Propiedades
Fórmula molecular |
C7H3F3N2O |
|---|---|
Peso molecular |
188.11 g/mol |
Nombre IUPAC |
3-isocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
Clave InChI |
UZBJDZKTBCSNSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1C(F)(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Bromophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13319978.png)


